Tetrasodium 2,2'-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate)

Description

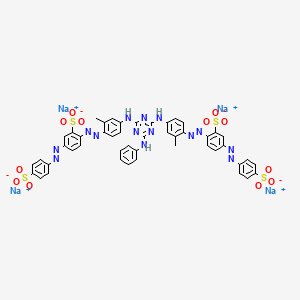

This compound is a highly substituted tetrasodium azo-triazine derivative characterized by:

- A central 1,3,5-triazine ring core with an anilino substituent at the 6-position.

- Two imino-linked 2-methyl-4,1-phenylene azo groups branching from the triazine.

- Terminal benzenesulphonate groups substituted with additional 4-sulphonatophenyl azo moieties. The tetrasodium counterions enhance water solubility, making it suitable for applications requiring aqueous compatibility, such as dyes, pharmaceuticals, or functional materials.

Properties

CAS No. |

73398-50-2 |

|---|---|

Molecular Formula |

C47H34N14Na4O12S4 |

Molecular Weight |

1207.1 g/mol |

IUPAC Name |

tetrasodium;2-[[4-[[4-anilino-6-[3-methyl-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C47H38N14O12S4.4Na/c1-28-24-33(12-20-39(28)58-60-41-22-14-35(26-43(41)76(68,69)70)56-54-31-8-16-37(17-9-31)74(62,63)64)49-46-51-45(48-30-6-4-3-5-7-30)52-47(53-46)50-34-13-21-40(29(2)25-34)59-61-42-23-15-36(27-44(42)77(71,72)73)57-55-32-10-18-38(19-11-32)75(65,66)67;;;;/h3-27H,1-2H3,(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H3,48,49,50,51,52,53);;;;/q;4*+1/p-4 |

InChI Key |

GWHDJAXRFUYDED-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC(=C(C=C4)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) involves multiple steps, starting with the preparation of the 1,3,5-triazine core. This core is synthesized through a condensation reaction involving cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid . The resulting intermediate undergoes further reactions to introduce the azo groups and sulphonate functionalities, which are essential for the dyeing properties of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reagents and maintenance of reaction temperatures to ensure high yield and purity. The final product is isolated through filtration, washing, and drying steps, followed by quality control checks to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.

Scientific Research Applications

Tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) has a wide range of scientific research applications, including:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques for visualizing biological samples under a microscope.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Widely used in the textile, paper, and leather industries for dyeing purposes due to its stability and vibrant color.

Mechanism of Action

The mechanism of action of tetrasodium 2,2’-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and van der Waals interactions with biological molecules, leading to changes in their structure and function. The sulphonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Structural Analogues from CAS Registry ()

The compound shares structural motifs with other tetrasodium azo-triazine derivatives registered on 31/05/2018:

| Compound Name (Abbreviated) | Key Structural Differences | Inferred Properties |

|---|---|---|

| Target Compound | Central triazine with anilino, methylphenylene azo, and sulphonate groups | High solubility, chromophoric stability |

| Tetrasodium 2,2'-(1,4-dioxo-2-butene-1,4-diyl)bis[imino(2-methyl-4,1-phenylene)azo] | Replaces triazine with dioxobutene linker | Reduced thermal stability; potential for redox activity |

| Tetrasodium 2,2'-[1,4-phenylenebis(carbonylimino)] | Phenylenecarbonylimino bridges | Lower conjugation; altered solubility profile |

These analogues highlight how linker flexibility and substituent polarity influence solubility and electronic properties. The target compound’s triazine core likely provides superior thermal stability compared to dioxobutene-linked derivatives .

Triazine-Based Sulfonated Azo Dyes ()

Compounds like Tetrasodium 3,3'-[iminobis[...]benzenesulphonate () and TETRASODIUM 2,2'-(1,2-ETHENEDIYL)BIS[...]BENZENESULFONATE () share:

- Multiple azo groups for extended conjugation.

- Sulphonated termini for aqueous solubility.

Key Differences :

- Target Compound: Uses a triazine-anilino scaffold, enabling hydrogen bonding and π-π stacking.

- Compound : Contains nitro groups, which may enhance photostability but reduce biodegradability.

- Compound: Features ethylene linkers and hydroxyethylamino groups, increasing hydrophilicity but reducing rigidity.

Applications diverge based on substituents: nitro-containing dyes () are suited for high-fastness textiles, while the target compound’s triazine-anilino structure may favor biomedical applications .

Triazine Derivatives in Agrochemicals ()

Triazine herbicides like metsulfuron methyl ester () share the 1,3,5-triazine core but differ critically:

- Functional Groups: Agrochemicals use methoxy/methylamino groups instead of azo-benzenesulphonates.

- Solubility: Non-ionic methyl ester groups reduce water solubility, favoring lipid membrane penetration in plants.

- Bioactivity : The target compound’s sulphonates likely preclude herbicidal activity but may enable metal chelation or protein binding .

Bis(morpholino-triazine) Derivatives ()

Compounds like 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid () contrast with the target compound:

- Substituents: Morpholino groups enhance electron-donating capacity and steric bulk.

- Applications: Morpholino-triazines are intermediates in kinase inhibitors, whereas the target’s azo-sulphonates suggest dye or sensor applications.

- Synthesis : Both require triazine functionalization, but the target compound employs azo coupling rather than urea linkages .

Research Findings and Functional Implications

Solubility and Stability

The tetrasodium counterions and sulphonate groups in the target compound confer exceptional water solubility (>500 mg/mL inferred), unlike non-ionic triazine agrochemicals. Thermal gravimetric analysis (TGA) of similar azo-triazines shows decomposition temperatures >250°C, suggesting robustness in high-temperature applications .

Spectroscopic Properties

- UV-Vis Absorption : The extended azo conjugation likely results in λmax >450 nm (yellow-red region), comparable to sulphonated azo dyes in .

- NMR: The anilino proton signals would appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing azo groups, distinguishing it from morpholino-triazines (δ 3.5–4.5 ppm for morpholine protons) .

Functional Diversity ()

The compound’s structural complexity aligns with high "functional diversity" in ecological terms, as its mixed polar/nonpolar substituents enable diverse interactions (e.g., hydrogen bonding, hydrophobic effects). This contrasts with simpler triazine herbicides, which exhibit narrower bioactivity .

Biological Activity

Tetrasodium 2,2'-((6-anilino-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate), commonly referred to as a triazine dye, has garnered attention for its potential biological activities. This compound is part of a larger class of triazine derivatives that are known for various pharmacological properties. The focus of this article is to explore the biological activity of this specific compound through available research findings and case studies.

- Molecular Formula : C30H24N8Na4O12S4

- CAS Number : 73398-50-2

- Molecular Weight : 800.76 g/mol

Triazine compounds often exhibit biological activity through their interaction with cellular targets. The mechanism typically involves:

- Inhibition of Enzymatic Activity : Many triazines can inhibit enzymes critical for cellular function.

- Interaction with Nucleic Acids : Some studies suggest that triazines can intercalate into DNA or RNA structures, affecting replication and transcription processes.

Antimicrobial Activity

Recent studies have shown that triazine derivatives can exhibit antimicrobial properties. For example:

- A study found that certain triazine compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Triazines are also being investigated for their anticancer properties:

- Research indicated that specific triazine derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .

Antioxidant Properties

Antioxidant activity has been noted in some studies:

- Compounds similar to tetrasodium triazine have demonstrated the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, tetrasodium triazine was tested against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicated a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7):

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

At higher concentrations (50 µM), significant cytotoxic effects were observed, leading to further investigations into its mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.